Diphenyl(2-phenylethenyl)phosphane
Description
Properties
Molecular Formula |
C20H17P |
|---|---|
Molecular Weight |
288.3 g/mol |
IUPAC Name |
diphenyl(2-phenylethenyl)phosphane |
InChI |
InChI=1S/C20H17P/c1-4-10-18(11-5-1)16-17-21(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H |
InChI Key |
UMFWLUTUYFDZNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CP(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Grignard Reagent Route
One of the most user-friendly and high-yielding methods for preparing diphenylphosphino-substituted compounds involves the use of Grignard reagents derived from the corresponding bromo-substituted aromatic or vinyl precursors. The general procedure includes:
- Generation of the Grignard reagent from 2-bromo-substituted vinyl or aryl compounds using magnesium turnings in anhydrous ether or tetrahydrofuran (THF).
- Slow addition of chlorodiphenylphosphine to the Grignard reagent under inert atmosphere to form the desired diphenylphosphino-substituted product.
- Workup involving aqueous extraction, neutralization, drying, and concentration to isolate the phosphane as an oil or low-melting solid.
This approach has been successfully applied in the synthesis of diphenyl(2-thienyl)phosphine, a structurally related compound, with yields typically exceeding 70-80%. The slow addition of chlorodiphenylphosphine is critical to avoid side reactions and maximize yield.
Lithiation Followed by Electrophilic Substitution
An alternative method involves lithiation of a bromo-substituted diphenylphosphinoferrocene derivative with n-butyllithium, followed by reaction with electrophilic chlorodiphenylphosphine or related reagents. This method allows for the introduction of phosphine groups onto complex backbones and yields air-stable crystalline products after purification by chromatography and crystallization.
Though this example is from a ferrocene derivative, the lithiation-electrophilic substitution strategy can be adapted to simpler vinyl or aryl systems to prepare diphenyl(2-phenylethenyl)phosphane analogs.
Multi-step Catalytic Condensation (Relevant for Related Diphenylphosphino Compounds)
In some cases, diphenylphosphino compounds are prepared via catalytic condensation reactions involving phenols and anilines in the presence of phosphate catalysts. For example, triethyl phosphate catalyzes the condensation of hydroquinone and aniline in two steps to form diphenyl-substituted amines with high yield. Although this method is more relevant to diamine compounds, the principle of using trialkyl phosphate catalysts to improve yields and control reaction steps may be informative for phosphane synthesis.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Grignard Reagent Route | 2-bromo-2-phenylethenyl derivative, Mg | Chlorodiphenylphosphine | Inert atmosphere, ether/THF, RT | 70-80 | Slow addition of phosphine chloride critical; user-friendly |
| Lithiation + Electrophilic Substitution | 1-bromo-diphenylphosphino derivative, n-butyllithium | Chlorodiphenylphosphine | Low temperature, inert atmosphere | ~76 | Requires careful handling of organolithium reagents |
| Catalytic Condensation (Analogous) | Hydroquinone, aniline | Triethyl phosphate catalyst | Autoclave, 180-250 °C | Increased yield by 8-10% | Multi-step process, mainly for diamines, but catalytic principles applicable |
Research Findings and Notes
- The Grignard reagent approach is widely regarded as the most practical and efficient for synthesizing diphenylphosphino-substituted aromatic or vinyl compounds, offering good yields and operational simplicity.
- Lithiation methods provide high purity and crystalline products but require stringent anhydrous and low-temperature conditions.
- Catalytic methods involving trialkyl phosphates can enhance yields in multi-step syntheses of related diphenyl compounds by optimizing reaction steps and catalyst loading.
- Slow reagent addition and careful control of reaction atmosphere (inert gas) are critical to prevent oxidation of phosphines and side reactions.
- Purification typically involves aqueous workup, drying, and distillation or chromatography to isolate the pure phosphane.
Chemical Reactions Analysis
Types of Reactions
Diphenyl(2-phenylethenyl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane to its corresponding phosphine.
Substitution: The phenyl and phenylethenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the intermediates and products.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphane derivatives. These products are often characterized using techniques like NMR, IR, and mass spectrometry to confirm their structures and purity .
Scientific Research Applications
Diphenyl(2-phenylethenyl)phosphane is an organophosphorus compound that has a diphenylphosphine moiety attached to a styryl group. It has the molecular formula . The compound combines the properties of both phosphines and alkenes, giving it unique chemical properties that make it useful in organic synthesis and catalysis.
Applications
This compound finds use in various fields:
- Catalysis It can act as a ligand in transition metal-catalyzed reactions, enhancing catalytic activity in various reactions. Mechanistic studies, like NMR spectroscopy and X-ray crystallography, are often used to study its interactions and confirm product formation.
- Organic Synthesis this compound is valuable in organic synthesis due to its chemical properties.
Structural Comparison
This compound shares structural similarities with other organophosphorus compounds:
| Compound | Structure Type | Unique Features |
|---|---|---|
| Diphenylphosphine | Phosphine | Simple structure; widely used as a reducing agent |
| Triphenylphosphine | Phosphine | More sterically hindered; used in catalysis and as ligands |
| Diphenyl(2-thienyl)phosphine | Phosphine | Contains sulfur; used in coordination chemistry |
| Diphenyl(1-naphthalenyl)phosphine | Phosphine | Aromatic naphthalene group; has distinct electronic properties |
Mechanism of Action
The mechanism of action of diphenyl(2-phenylethenyl)phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to the active sites of enzymes and modulating their activity. The specific pathways involved depend on the nature of the target and the functional groups present on the phosphane molecule .
Comparison with Similar Compounds
Table 1: Structural and Electronic Properties of Selected Phosphanes
Key Observations :
Table 2: Reactivity in Conjugate Additions

Key Observations :
- Diphenylphosphane derivatives, including oxides, exhibit versatile reactivity in conjugate additions and cycloadditions. The styryl group in this compound may modulate electron density at phosphorus, affecting nucleophilicity and metal coordination .
- In contrast, pyridyl-substituted phosphanes (e.g., diphenyl(2-pyridyl)phosphane) form stable complexes with transition metals (Cu, Ag, Au), highlighting their utility in catalysis and materials science .
Key Observations :
- Phosphane ligands significantly influence the bioactivity of metal complexes. For example, triphenylphosphane-gold(I) compounds inhibit TrxR and dihydrofolate reductase (DHFR), showing cytotoxicity in breast cancer cells (IC50 ~3.46 µM) .
- While this compound itself lacks direct biological data, its styryl group could enhance lipophilicity, improving cell membrane penetration in hypothetical metal-drug conjugates.
Q & A
Q. What are the common synthetic routes for preparing diphenyl(2-phenylethenyl)phosphane and its derivatives?
this compound derivatives are typically synthesized via nucleophilic substitution or ligand exchange reactions. For example, deprotonation of methyl diphenyl phosphane with tBuLi followed by addition of sulfur-containing reagents (e.g., S(NtBu)₂) yields air-stable intermediates . Palladium acetate-catalyzed reactions with steroidal α,β-unsaturated esters also enable the addition of diphenylphosphane under base conditions (e.g., 24-hour reaction time, Table 6 entries 1–3) .
Q. How can researchers characterize the enantioselectivity of diphenylphosphane oxide in asymmetric additions?
Enantioselectivity is determined using chiral catalysts and analyzed via chiral HPLC or polarimetry. For instance, chinona derivatives catalyze the addition of diphenylphosphane oxide to chalcones, with enantiomeric excess (ee) values up to 89% depending on substituent effects (e.g., 2-methoxychalcone vs. cyclohexyl-substituted chalcones, Table 10) . Reaction conditions (e.g., solvent, temperature) and catalyst structure (e.g., binaphtholate catalysts for Brønsted/Lewis acid–base cooperativity) critically influence outcomes .
Q. What analytical methods are recommended for detecting phosphane derivatives in complex matrices?
Headspace gas chromatography with mass spectrometric detection (HS-GC/MS) is highly sensitive for quantifying phosphane derivatives in biological or environmental samples, achieving a limit of quantification (LOQ) of 0.001 mg/kg . Multi-method approaches (e.g., GALAB Pesticide500Plus®) are validated for challenging matrices like spices .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence enantioselectivity in hydrophosphination reactions?
Substituent effects are systematically evaluated using substituted pyridines or imidazoles. For example, pyridine-2-yl substrates with methyl groups (R¹ = 6-Me-pyridin-2-yl) achieve 97% ee in hydrophosphination with diphenylphosphane, while bulky benzoyl modifications on catalysts reduce efficacy . Computational studies (e.g., DFT-M06) can rationalize steric clashes or electronic tuning in transition states .
Q. What mechanistic insights explain the divergent reactivity of diphenylphosphane vs. diphenylphosphane oxide in palladium-catalyzed reactions?
Palladium acetate mediates conjugate additions via oxidative pathways. Diphenylphosphane oxide forms stable intermediates through oxidation-addition sequences, whereas diphenylphosphane directly coordinates to Pd centers, influencing reaction rates and product distributions (e.g., unreactive amido analogues in steroidal systems) . Kinetic studies under varying phosphane concentrations reveal rate-determining transmetalation steps .
Q. How can enantioselectivity be optimized in the Michael addition of diphenylphosphane to N-vinylimidazoles?
Catalyst design is critical. Pincer catalysts with TMEDA (N,N,N’,N’-tetramethylethylenediamine) as a co-ligand achieve 96% ee for imidazole substrates (Table 8, entry 17). Substitution on the imidazole ring reduces enantioselectivity, highlighting the need for planar coordination geometries . Screening catalyst libraries (e.g., complexes 23 vs. 28) identifies optimal steric and electronic profiles .
Q. What strategies mitigate data contradictions in residue analysis of phosphane derivatives?
Discrepancies in residue trials (e.g., pistachios) are resolved via method validation using high-resolution LC-MS/MS and cross-laboratory reproducibility studies. EFSA guidelines recommend additional trials for oilseeds and cereals to confirm negligible phosphane residues in livestock .
Methodological Considerations
-
Reaction Optimization :
- Catalyst Screening : Test organocatalysts (e.g., Zhao’s catalyst 47a for N-acylpyrroles) and metal complexes (e.g., Pd or Os) under varied conditions (48-hour reaction time for 96–98% ee, Table 16) .
- Substrate Scope : Evaluate cyclic enones (Table 13) or cinnamic esters (Table 12) to assess regioselectivity and functional group tolerance .
-
Data Interpretation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

